(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one
Description
The compound (3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one features a hybrid structure combining a thiazolidinone core and an indol-2-one moiety. Key structural attributes include:
- Thiazolidinone ring: Substituted at position 3 with a 2-chlorobenzyl group and at position 5 with a (Z)-configured ylidene linkage to the indol-2-one.
- Functional groups: The 4-oxo and 2-thioxo groups on the thiazolidinone contribute to hydrogen bonding and π-stacking interactions, critical for biological activity .
This compound belongs to a class of molecules investigated for antimicrobial, antifungal, and anticancer properties, leveraging the pharmacophoric features of thiazolidinone and indole derivatives .
Properties
CAS No. |
609795-20-2 |
|---|---|
Molecular Formula |
C26H19ClN2O2S2 |
Molecular Weight |
491.0 g/mol |
IUPAC Name |
(5Z)-3-[(2-chlorophenyl)methyl]-5-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H19ClN2O2S2/c1-16-10-12-17(13-11-16)14-28-21-9-5-3-7-19(21)22(24(28)30)23-25(31)29(26(32)33-23)15-18-6-2-4-8-20(18)27/h2-13H,14-15H2,1H3/b23-22- |
InChI Key |
FEZWPNRLLWHLAY-FCQUAONHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CC5=CC=CC=C5Cl)/C2=O |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CC5=CC=CC=C5Cl)C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized with α-haloketones to yield the thiazolidinone ring. The final step involves the Knoevenagel condensation with 1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is preferred to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
The compound (3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of the compound involves several steps, typically beginning with the formation of thiazolidinone derivatives. The structural formula is represented as follows:
Molecular Formula: C22H19ClN2O3S2
Molecular Weight: 458.98 g/mol
The compound's structure features a thiazolidine ring, an indole moiety, and a chlorobenzyl substituent, which contribute to its biological activity.
Biological Activities
Research has identified various biological activities associated with this compound:
Antimicrobial Activity
Studies have demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, compounds similar to (3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one have shown effectiveness against various bacterial strains and fungi.
Anticancer Properties
The compound has been investigated for its potential as an anticancer agent. It is thought to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tumor-induced immunosuppression. Inhibiting IDO can enhance the effectiveness of cancer therapies by restoring immune response against tumors .
Anti-inflammatory Effects
Research indicates that thiazolidinone derivatives may possess anti-inflammatory properties. These effects could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies
Several studies provide insights into the applications of this compound:
Mechanism of Action
The mechanism of action of (3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Similarities and Variations
The target compound shares a thiazolidinone-indol-2-one scaffold with several analogs (Table 1). Notable comparisons include:
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Substituent Position: The 2-chlorobenzyl group on the thiazolidinone (target) differs from the 4-chlorobenzyl () and isobutyl (), impacting steric and electronic profiles.
- Indol-2-one Modifications : The 4-methylbenzyl group (target) is retained in , whereas introduces a nitro group, which may enhance electrophilic reactivity .
Physicochemical and Computational Analysis
- LogP and Solubility : The 2-chlorobenzyl and 4-methylbenzyl groups in the target compound likely increase logP (predicted ~4.2) compared to ’s 4-chlorobenzyl (logP ~3.8) .
- Molecular Docking: notes that indole-thiazolidinone hybrids exhibit binding to bacterial enoyl-ACP reductase. The target’s 2-chlorobenzyl may occupy a hydrophobic pocket absent in ’s isobutyl analog .
- Similarity Coefficients : Using Tanimoto coefficients (), the target shows >85% similarity to (shared indol-2-one and benzyl groups) but <70% to (nitro substitution) .
Crystallographic and Structural Tools
Q & A
Q. What are the common synthetic pathways for synthesizing thiazolidinone-indole hybrid compounds like the target molecule?
The compound can be synthesized via condensation reactions involving thiazolidinone precursors and indole derivatives. For example:
- Method A : Refluxing 3-acetylindole with phenylhydrazine and p-toluenesulfonamide in ethanol for 8 hours, followed by recrystallization .
- Method B : Using thiol-containing reagents (e.g., mercaptoacetic acid) under shorter reflux times (4 hours) to improve yield (73%) . Key intermediates include Schiff bases formed between aldehyde-containing indole derivatives and aminothiazolidinones. Characterization typically involves FT-IR (C=O and C=S stretches) and NMR (aromatic proton shifts) .
Table 1 : Comparison of synthesis methods for thiazolidinone derivatives
| Method | Reagents | Time (h) | Yield (%) | Key Functional Groups Confirmed |
|---|---|---|---|---|
| A | Ethanol, p-toluenesulfonamide | 8 | ~60 | C=O (1680 cm⁻¹), C=S (1240 cm⁻¹) |
| B | Mercaptoacetic acid, ethanol | 4 | 73 | C=S (1235 cm⁻¹), N-H (3300 cm⁻¹) |
Q. How can researchers verify the stereochemical configuration of the (3Z)-isomer in this compound?
X-ray crystallography is the gold standard for confirming stereochemistry. For instance, single-crystal studies on analogous compounds (e.g., (2Z)-N-(2-chlorobenzyl)hydrazine-carbothioamide) revealed planar geometries and hydrogen-bonding networks that stabilize the Z-configuration . Alternatively, NOESY NMR can detect spatial proximity between protons on the thiazolidinone and indole moieties to infer stereochemistry .
Q. What spectroscopic techniques are critical for characterizing this compound?
- FT-IR : Identifies C=O (1650–1750 cm⁻¹), C=S (1200–1250 cm⁻¹), and N-H (3200–3400 cm⁻¹) stretches .
- NMR : ¹H NMR reveals aromatic proton environments (δ 6.8–8.2 ppm for indole and benzyl groups), while ¹³C NMR confirms carbonyl (δ 170–180 ppm) and thiocarbonyl (δ 190–200 ppm) carbons .
- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ at m/z corresponding to C₂₈H₂₀ClN₃O₂S₂) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity?
Advanced optimization strategies include:
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, catalyst) and identify optimal conditions .
- Bayesian Optimization : Machine learning models predict high-yield conditions with minimal experimental runs. For example, adjusting reflux time from 4 to 6 hours increased yields by 15% in similar thiazolidinone syntheses .
- Flow Chemistry : Continuous-flow systems enhance reproducibility and reduce side reactions, as demonstrated in diphenyldiazomethane synthesis .
Q. How can contradictions in biological activity data (e.g., antimicrobial vs. antioxidant results) be resolved?
- Dose-Response Analysis : Perform IC₅₀/EC₅₀ calculations to differentiate potency across assays .
- Mechanistic Studies : Use molecular docking to assess binding affinity to target enzymes (e.g., bacterial DNA gyrase for antimicrobial activity) versus antioxidant pathways (e.g., Nrf2-Keap1) .
- Redox Profiling : Compare oxidative stress markers (e.g., ROS levels) in cellular models to confirm dual activity .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in this compound class?
- Analog Synthesis : Modify substituents (e.g., replace 2-chlorobenzyl with 3,5-dichlorophenyl) and compare bioactivity .
- QSAR Modeling : Use computational tools (e.g., MOE) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .
- Crystallographic Data : Overlay crystal structures of analogs to identify critical hydrogen bonds or π-π interactions .
Q. How can researchers address discrepancies in spectroscopic data during structural validation?
- Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray data to resolve ambiguities (e.g., distinguishing keto-enol tautomers) .
- Dynamic NMR : Monitor temperature-dependent shifts to detect conformational flexibility .
- Theoretical Calculations : Compare experimental NMR/IR spectra with DFT-predicted values (e.g., using Gaussian) .
Data Contradiction Analysis
Q. Why do different synthesis methods (e.g., Method A vs. B) yield varying product purities?
- Side Reactions : Method B’s shorter reflux time may reduce decomposition of thiol intermediates .
- Solvent Effects : Ethanol in Method A promotes Schiff base formation but may solubilize impurities less effectively than polar aprotic solvents .
- Catalyst Role : p-Toluenesulfonamide in Method A acts as a Brønsted acid, accelerating condensation but potentially forming sulfonamide byproducts .
Methodological Recommendations
Q. What in vitro assays are suitable for evaluating this compound’s bioactivity?
Q. How can researchers ensure reproducibility in synthetic protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
